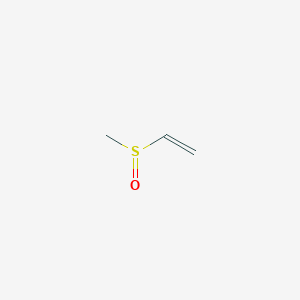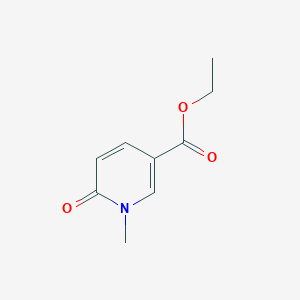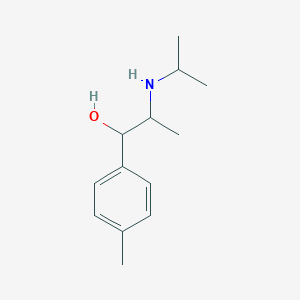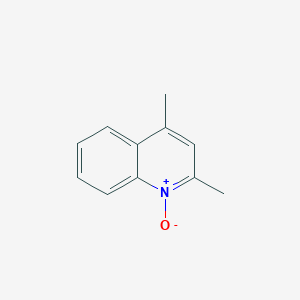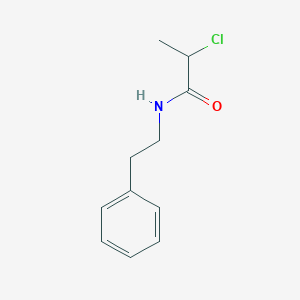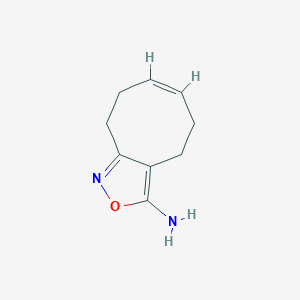
3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Wirkmechanismus
The mechanism of action of 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole is not fully understood. However, it is believed to act as a partial agonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
The 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole has been shown to have several biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including glutamate and dopamine. It has also been shown to enhance synaptic plasticity, which is essential for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole in lab experiments is its ability to modulate the activity of glutamate receptors. This makes it an ideal compound for studying the role of these receptors in various neurological disorders. However, one of the limitations of using this compound is its potential toxicity. It is essential to use caution when handling this compound in the lab.
Zukünftige Richtungen
There are several future directions for the study of 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole. One potential direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential as a tool for studying the role of glutamate receptors in synaptic plasticity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, the 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole is a unique chemical compound that has gained significant attention in the scientific research community. Its potential applications in the field of neuroscience make it an essential compound for studying the role of glutamate receptors in various neurological disorders. However, caution must be taken when handling this compound due to its potential toxicity. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications.
Synthesemethoden
The synthesis of 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole is a complex process that involves several steps. The most common method used to synthesize this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine, which is then reduced to form the final product.
Wissenschaftliche Forschungsanwendungen
The 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience. It has been shown to modulate the activity of glutamate receptors, which are involved in various neurological disorders.
Eigenschaften
CAS-Nummer |
13054-49-4 |
|---|---|
Molekularformel |
C9H12N2O |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
(6Z)-4,5,8,9-tetrahydrocycloocta[c][1,2]oxazol-3-amine |
InChI |
InChI=1S/C9H12N2O/c10-9-7-5-3-1-2-4-6-8(7)11-12-9/h1-2H,3-6,10H2/b2-1- |
InChI-Schlüssel |
VYOVLIPTRLLMFI-UPHRSURJSA-N |
Isomerische SMILES |
C/1CC2=C(ON=C2CC/C=C1)N |
SMILES |
C1CC2=C(ON=C2CCC=C1)N |
Kanonische SMILES |
C1CC2=C(ON=C2CCC=C1)N |
Synonyme |
Cyclooct[c]isoxazole, 3-amino-4,5,8,9-tetrahydro- (7CI,8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B76794.png)
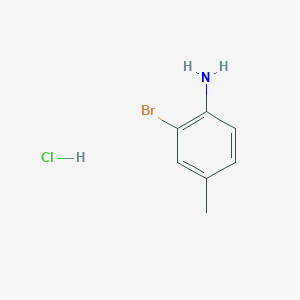


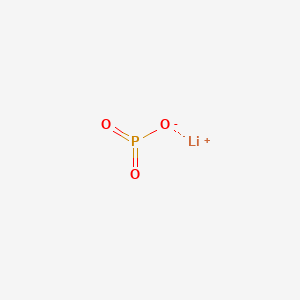
![3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B76801.png)

